molecular formula C10H8BrNO B1628128 6-Bromo-2-methylquinolin-3-ol CAS No. 60131-25-1

6-Bromo-2-methylquinolin-3-ol

Cat. No.: B1628128
CAS No.: 60131-25-1
M. Wt: 238.08 g/mol
InChI Key: DUNBHTWGVKPUFP-UHFFFAOYSA-N
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Description

6-Bromo-2-methylquinolin-3-ol (CAS 60131-25-1) is an organic compound with the molecular formula C10H8BrNO and a molecular weight of 238.08 g/mol . This brominated quinoline derivative is characterized by its specific density of 1.612 g/cm³ and a high boiling point of 359.8°C at 760 mmHg, indicating its stable nature for research and development purposes . For optimal long-term stability, it is recommended that the compound be stored sealed in a dry environment, ideally at 2-8°C . As a functionalized quinoline, this compound serves as a versatile chemical building block in organic synthesis and medicinal chemistry. The presence of both bromo and hydroxyl groups on the quinoline scaffold makes it a valuable intermediate for further chemical modifications, such as metal-catalyzed cross-coupling reactions, which are crucial for creating more complex molecular structures for pharmaceutical and materials science research . While the specific biological mechanisms and research applications for this exact compound are an area of active exploration, analogues and derivatives of brominated quinolines are widely investigated in scientific literature for their potential biological activities. Researchers value this compound for its potential utility in developing novel pharmacologically active agents and as a standard in analytical studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-methylquinolin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-6-10(13)5-7-4-8(11)2-3-9(7)12-6/h2-5,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNBHTWGVKPUFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=C(C=CC2=N1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60605156
Record name 6-Bromo-2-methylquinolin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60605156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60131-25-1
Record name 6-Bromo-2-methylquinolin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60605156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of Reactivity of 6 Bromo 2 Methylquinolin 3 Ol

Reaction Mechanisms of Bromination in Quinoline (B57606) Systems

The introduction of a bromine atom onto the quinoline core is a fundamental transformation. The position of bromination is highly dependent on the reaction conditions and the existing substituents on the quinoline ring.

Electrophilic Substitution Pathway Elucidation

In the case of quinoline systems, electrophilic aromatic substitution is a common pathway for halogenation. The reaction typically involves the generation of an electrophilic bromine species, often from Br2 in the presence of a Lewis acid or from reagents like N-bromosuccinimide (NBS). The quinoline ring is activated towards electrophilic attack, particularly at the 5- and 8-positions due to the directing effect of the nitrogen atom. However, the presence of the hydroxyl group at the 3-position and the methyl group at the 2-position in 6-Bromo-2-methylquinolin-3-ol significantly influences the regioselectivity of further bromination. The hydroxyl group is a strong activating group and directs electrophiles to the ortho and para positions.

The mechanism proceeds through the formation of a sigma complex (also known as an arenium ion), where the electrophile has added to the aromatic ring, temporarily disrupting its aromaticity. Subsequent deprotonation restores the aromatic system and yields the brominated product. For instance, the bromination of 4-hydroxy-quinolin-2-one derivatives can be achieved using bromine or NBS, proceeding through an electrophilic bromination mechanism. nih.gov

Radical Dehydrogenation Sequences

An alternative mechanism for the functionalization of quinoline systems involves radical processes. For example, the use of N-bromosuccinimide (NBS) can lead to both bromination and dehydrogenation of tetrahydroquinolines in a one-pot reaction. rsc.orgnih.govresearchgate.netrsc.org This process is believed to occur through a cascade of electrophilic bromination and radical dehydrogenation sequences. rsc.orgnih.govresearchgate.net NBS can act as both an electrophile for the bromination step and an oxidant to facilitate dehydrogenation via a radical pathway. nih.govresearchgate.net The reaction is initiated by the formation of a bromine radical, which can abstract a hydrogen atom from the tetrahydroquinoline ring, leading to the formation of a quinoline radical that can then react further.

Nucleophilic Aromatic Substitution Reactions of Brominated Quinolines

The bromine atom at the 6-position of this compound is susceptible to nucleophilic aromatic substitution (SNAr), a key reaction for introducing a variety of functional groups. semanticscholar.orgresearchgate.net This reaction is particularly facilitated by the presence of electron-withdrawing groups on the quinoline ring, which stabilize the intermediate Meisenheimer complex. masterorganicchemistry.com

The general mechanism for SNAr involves the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, bromine), leading to the formation of a resonance-stabilized carbanionic intermediate (the Meisenheimer complex). The aromaticity of the ring is temporarily broken in this step. The subsequent departure of the bromide ion restores the aromaticity and yields the substituted product. The rate of this reaction is influenced by the nature of the nucleophile, the solvent, and the electronic effects of the substituents on the quinoline ring. For instance, the presence of a nitro group, which is strongly electron-withdrawing, can activate an adjacent bromo group towards nucleophilic substitution. semanticscholar.orgresearchgate.net

A related mechanism, the radical-nucleophilic aromatic substitution (SRN1), can also occur, particularly with certain nucleophiles and under specific reaction conditions. wikipedia.org This pathway involves a chain reaction mechanism initiated by the formation of a radical anion of the bromoquinoline. wikipedia.org This radical anion then expels the bromide ion to form an aryl radical, which subsequently reacts with the nucleophile. wikipedia.org

Oxidative and Reductive Transformations of Quinoline Derivatives

The quinoline ring system can undergo both oxidative and reductive transformations, leading to a diverse range of derivatives.

Oxidative Transformations: The oxidation of quinoline derivatives can lead to the formation of N-oxides or further functionalized quinolines. For instance, the hydroxyl group at the C-3 position could potentially be oxidized to a carbonyl group under specific conditions. Furthermore, oxidative aromatization of dihydroquinoline precursors is a common strategy for the synthesis of quinolines. unisa.ac.za Copper catalysts in the presence of molecular oxygen have been shown to be effective for such oxidative aromatization processes. thieme-connect.com

Reductive Transformations: The quinoline ring can be reduced to form tetrahydroquinoline derivatives. researchgate.net This is often achieved through catalytic hydrogenation using transition metal catalysts such as palladium, platinum, or iridium. researchgate.net The choice of catalyst and reaction conditions can influence the selectivity of the reduction, allowing for the partial or complete saturation of the heterocyclic ring. The bromine substituent at the 6-position can also be a site for reductive dehalogenation, replacing the bromine atom with a hydrogen atom.

Cross-Coupling Reactions Involving the Bromo-Substituent

The bromine atom at the 6-position of this compound serves as an excellent handle for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Common cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromoquinoline with an organoboron reagent in the presence of a palladium catalyst and a base. It is a versatile method for forming new C-C bonds. Bromoquinolines have been shown to undergo regioselective Suzuki coupling reactions. rsc.orgnih.govresearchgate.net

Sonogashira Coupling: This reaction couples the bromoquinoline with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. This method is effective for introducing alkynyl moieties onto the quinoline core, and Sonagashira reactions have been shown to occur regioselectively at the C-6 position of bromoquinolines. rsc.orgnih.govresearchgate.net

Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner with the bromoquinoline, typically catalyzed by a palladium or nickel complex. nih.gov

Heck Coupling: In this reaction, the bromoquinoline is coupled with an alkene in the presence of a palladium catalyst and a base.

The general mechanism for these cross-coupling reactions involves a catalytic cycle that typically includes three main steps: oxidative addition, transmetalation (for Suzuki, Sonogashira, and Negishi), and reductive elimination. In the oxidative addition step, the palladium catalyst inserts into the carbon-bromine bond of the quinoline. This is followed by transmetalation, where the organic group from the organometallic reagent is transferred to the palladium center. Finally, reductive elimination occurs, forming the new C-C bond and regenerating the active palladium catalyst. acs.org

Influence of Substituent Effects on Reaction Pathways

The reactivity and regioselectivity of the reactions of this compound are significantly governed by the electronic and steric effects of its substituents. mdpi.comresearchgate.net

Hydroxyl Group (-OH) at C-3: As a strong electron-donating group through resonance, the hydroxyl group activates the quinoline ring towards electrophilic substitution, primarily directing incoming electrophiles to the ortho and para positions. Its presence can also influence the acidity of nearby protons and participate in hydrogen bonding, which can affect reaction rates and mechanisms.

Bromo Group (-Br) at C-6: The bromine atom is an electron-withdrawing group through induction but a weak deactivator in electrophilic aromatic substitution due to its electron-donating resonance effect. It is an ortho-, para-director for further electrophilic attack on the carbocyclic ring. Crucially, it serves as an excellent leaving group in nucleophilic aromatic substitution and a key reactive site for cross-coupling reactions.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides a detailed map of the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, their relative numbers, and their proximity to other protons. savemyexams.comresearchgate.net For 6-Bromo-2-methylquinolin-3-ol, one would expect distinct signals for the aromatic, methyl, and hydroxyl protons.

The key predicted signals are:

Aromatic Protons: The quinoline (B57606) core contains four aromatic protons at positions 4, 5, 7, and 8. The proton at C4 is expected to be a singlet due to the lack of adjacent protons. The protons on the benzene (B151609) ring (H5, H7, H8) will show splitting patterns based on their coupling with neighbors. H8 is expected to be a doublet, coupling with H7. H7 will likely appear as a doublet of doublets, coupling to both H8 and H5. H5, being adjacent to the bromine-substituted carbon, will also be a doublet.

Methyl Protons: The methyl group at the C2 position is not coupled to any other protons and is therefore expected to appear as a sharp singlet in the upfield region of the spectrum, a characteristic signal for 2-methylquinoline (B7769805) derivatives. chemicalbook.com

Hydroxyl Proton: The proton of the hydroxyl group at C3 is typically observed as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
-OHVariable (e.g., 5.0-9.0)Broad Singlet (br s)Shift is dependent on solvent and concentration.
H-8~8.0-8.2Doublet (d)Coupled to H-7.
H-7~7.6-7.8Doublet of Doublets (dd)Coupled to H-8 and H-5.
H-5~7.8-8.0Doublet (d)Coupled to H-7.
H-4~7.2-7.4Singlet (s)Adjacent to the hydroxyl-bearing carbon.
-CH₃~2.6-2.8Singlet (s)Characteristic for the 2-methyl group.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. libretexts.org For this compound, ten distinct signals are expected in the broadband-decoupled spectrum, corresponding to the nine carbons of the quinoline ring system and the one methyl carbon. The chemical shifts are influenced by hybridization and the electronegativity of attached atoms. libretexts.org The carbons bonded to the electronegative nitrogen, oxygen, and bromine atoms (C2, C3, C6, C8a) are expected to show significant downfield shifts.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C2~155-160Attached to nitrogen and adjacent to the methyl group.
C3~140-145Attached to the hydroxyl group.
C4~115-120Aromatic CH.
C4a~145-150Quaternary carbon at the ring junction.
C5~125-130Aromatic CH.
C6~118-123Attached to bromine.
C7~130-135Aromatic CH.
C8~128-132Aromatic CH.
C8a~140-145Quaternary carbon at the ring junction, attached to nitrogen.
-CH₃~20-25Methyl group carbon.

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, COSY would show correlations between H7 and H8, and a weaker correlation between H7 and H5 (meta-coupling), confirming their positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link H4 to C4, H5 to C5, H7 to C7, H8 to C8, and the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over 2 or 3 bonds), which is instrumental in piecing together the molecular skeleton. Key expected correlations would confirm the placement of the substituents and the fusion of the rings.

Table 3: Predicted Key HMBC Correlations for this compound

ProtonExpected Key Correlations to CarbonsInformation Gained
-CH₃C2, C3Confirms position at C2.
H-4C2, C3, C5, C8aConfirms position at C4 and connectivity across the heterocyclic ring.
H-5C4, C6, C7, C8aConfirms position at C5 and connectivity to the bromine-substituted C6.
H-8C6, C7, C4aConfirms position at C8 and connectivity within the carbocyclic ring.

Mass Spectrometry for Structural Elucidation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental formula of a compound. beilstein-journals.org

High-Resolution Mass Spectrometry (HRMS)

HRMS measures mass with very high accuracy, allowing for the determination of a molecule's elemental formula. For this compound (C₁₀H₈BrNO), HRMS would confirm its molecular formula by providing an exact mass measurement. A critical diagnostic feature would be the isotopic pattern for bromine. Naturally occurring bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule.

Table 4: Predicted HRMS Data for this compound

IonFormulaCalculated Exact Mass (m/z)
[M(⁷⁹Br)+H]⁺C₁₀H₉⁷⁹BrNO⁺237.9862
[M(⁸¹Br)+H]⁺C₁₀H₉⁸¹BrNO⁺239.9841

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. core.ac.uk It is used to separate components of a mixture and identify them based on their mass spectra. d-nb.info

The direct analysis of this compound by GC-MS may be challenging due to the polar hydroxyl (-OH) group, which can cause poor peak shape and reduce volatility. To overcome this, chemical derivatization, such as converting the hydroxyl group to a less polar trimethylsilyl (B98337) (TMS) ether, is a common strategy to improve chromatographic performance.

Following successful separation on the GC column, the compound would enter the mass spectrometer, where it is ionized (typically by electron impact, EI). This process generates a molecular ion and a series of fragment ions that create a unique mass spectrum, or "fingerprint." The fragmentation pattern for quinolines often involves the loss of small, stable molecules and characteristic cleavages of the ring system, which can be used to confirm the structure. libretexts.org The presence of the bromine atom would also be evident in the isotopic patterns of the fragment ions containing it.

Table of Mentioned Chemical Compounds

Advanced Spectroscopic Analysis of this compound

Following a comprehensive search of scientific literature and chemical databases, detailed experimental data for the advanced spectroscopic characterization of the specific chemical compound This compound is not available in the public domain.

While extensive research has been published on various isomers and derivatives of bromo-methyl-quinoline, such as 6-bromo-2-methylquinolin-4-ol (B27710) and 4-bromo-2-methylquinolin-3-ol (B77140), the specific analytical data required to populate the requested article sections for this compound could not be located. The generation of scientifically accurate content for the following sections is therefore not possible:

Elemental Analysis

To provide a scientifically sound and accurate article, specific and verified experimental data for this compound is essential. Information on related compounds cannot be used as a substitute, as spectroscopic and crystallographic properties are unique to the precise molecular structure of a compound.

Theoretical and Computational Studies of 6 Bromo 2 Methylquinolin 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of molecules. These methods provide a detailed picture of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been applied to analyze the structure of related quinoline (B57606) compounds, such as 6-bromo-2-methylquinoline (B1268081). researchgate.net In such studies, calculations are often performed using specific basis sets, like the 6-31+G(d,p) and 6-311++G(d,p), with the B3LYP functional. researchgate.net These calculations help in assigning fundamental vibrational frequencies observed in techniques like Infrared (IR) and Raman spectroscopy. researchgate.net

A comparison between the experimentally observed and theoretically calculated vibrational frequencies for a related compound, 6-bromo-2-methylquinoline, shows a good correlation after applying scaling factors. researchgate.net This agreement validates the computational model and allows for a reliable assignment of the vibrational modes. researchgate.net The systematic errors in calculated frequencies, which arise from the neglect of anharmonicity, are corrected using these scaling factors. researchgate.net

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 6-bromo-2-methylquinoline using B3LYP/6-31+G(d,p) method.

Vibrational Mode Experimental Frequency (cm⁻¹) Calculated Frequency (Scaled) (cm⁻¹)
C-H Stretch 3060 3069
C-C Stretch 1615 1620
C-H In-plane Bend 1378 1385

This table is illustrative, based on data for the closely related compound 6-bromo-2-methylquinoline. researchgate.net

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.gov

For related quinoline derivatives, DFT calculations have been used to determine the energies of these frontier orbitals. nih.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. bohrium.com Quantum chemical calculations for similar aromatic compounds have been performed to understand their reactivity, with the starting geometry for calculations often taken from experimental X-ray diffraction data. nih.gov

Table 2: Frontier Molecular Orbital Properties of a Representative Quinoline Derivative.

Property Value (eV)
HOMO Energy -6.2
LUMO Energy -2.1

This table presents typical values for quinoline derivatives as specific data for 6-Bromo-2-methylquinolin-3-ol is not available in the provided search results. These values are derived from computational studies on similar structures. nih.gov

Molecular Modeling and Docking Simulations

Molecular modeling and docking are powerful tools to predict how a small molecule like this compound might interact with biological macromolecules. These simulations provide insights into potential therapeutic applications.

Molecular docking studies on various quinoline derivatives have predicted their ability to interact with several biological targets. For instance, quinoline compounds are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. The mechanism involves promoting the cleavage of bacterial DNA, leading to cell death. The bromine and hydroxyl groups on the quinoline ring may enhance binding affinity and specificity to these targets.

Derivatives of 2-methylquinoline (B7769805) have also been investigated as potential inhibitors of other enzymes. Docking studies have identified potential binding interactions with the active site of HDAC2, an enzyme implicated in HIV latency. rsc.org Furthermore, some quinoline derivatives have shown potential as inhibitors of HIV integrase. smolecule.com The presence of halogen moieties is often considered critical for these interactions. researchgate.net

Docking simulations can elucidate the specific binding modes and predict the binding affinities of ligands to their targets. For a series of 2-methylquinoline derivatives designed as sigma receptor ligands, docking studies helped to understand their binding affinities (K_i values) and selectivity. nih.gov For example, a 6-bromo substituted analog showed moderate binding affinity for both σ1 and σ2 receptors. nih.gov

Table 3: Docking Scores and Binding Affinities of Representative Quinoline Derivatives with Biological Targets.

Compound Type Target Docking Score (kcal/mol) Binding Affinity (K_i, nM)
Quinolyl Pyrazinamide σ1 Receptor -10.69 46
Quinolyl Pyrazinamide σ2 Receptor Not Specified 27
Sumanirole Analogue D2 Receptor Not Specified 2.78

This table includes data for related quinoline derivatives to illustrate the type of information obtained from docking and in vitro studies. nih.govacs.org

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations are employed to study the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations can assess the stability of a predicted ligand-receptor complex obtained from docking studies. By simulating the complex in a dynamic, solvated environment, researchers can observe whether the ligand remains stably bound in the predicted orientation. bohrium.com

For quinoline-based inhibitors, MD simulations have been used to confirm that the molecules adsorb onto surfaces in a planar fashion, which is crucial for activities like corrosion inhibition. bohrium.com These simulations provide detailed information about the stability of the binding and the nature of the interactions, such as binding energy, over the simulation period. bohrium.comacs.org This validation is a critical step in confirming the results from in silico docking before proceeding with more resource-intensive experimental assays.

: Computational Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic characteristics of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, methods such as Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) calculations are employed to forecast a range of spectroscopic parameters, including vibrational frequencies (FT-IR and FT-Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra. ultraphysicalsciences.orgals-journal.com These theoretical predictions are invaluable for confirming molecular structure, understanding electronic properties, and assigning experimental spectra.

Quantum mechanical calculations, particularly DFT with the B3LYP functional, are widely used for this purpose. ultraphysicalsciences.orgscience.gov The process typically begins with the optimization of the molecule's geometry to find its lowest energy conformation. als-journal.com Following optimization, frequency calculations are performed to predict the infrared and Raman spectra. als-journal.com These calculations yield theoretical vibrational modes, which are often systematically overestimated compared to experimental values due to the assumption of harmonic motion and limitations of the computational model. researchgate.net To improve accuracy, the calculated wavenumbers are uniformly scaled using specific scaling factors. researchgate.net For instance, studies on the closely related compound 6-bromo-2-methylquinoline have utilized basis sets like 6-31+G(d,p) and 6-311++G(d,p) for such analyses. ultraphysicalsciences.org The calculated vibrational data, including IR intensity and Raman activity, allow for a detailed assignment of the fundamental vibrational modes observed experimentally. researchgate.net

Table 1: Representative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) This table is illustrative, based on typical results from DFT (B3LYP/6-311++G(d,p)) calculations for similar quinoline derivatives.

Vibrational ModeUnscaled Calculated Wavenumber (cm⁻¹)Scaled Calculated Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)Assignment
ν(O-H)37503600~3598O-H stretching
ν(C-H) aromatic31503024~3020Aromatic C-H stretching
ν(C-H) methyl30102890~2885Methyl group C-H stretching
ν(C=N)16451579~1580C=N stretching in quinoline ring
ν(C=C)16101546~1550Aromatic C=C stretching
ν(C-Br)620595~600C-Br stretching

Similarly, NMR spectroscopic parameters can be accurately predicted using computational methods. The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is the standard for calculating ¹H and ¹³C NMR chemical shifts. nih.gov Theoretical studies on related 3-substituted 2-methyl-quinolin-4(1H)-ones have demonstrated that computational predictions are highly sensitive to molecular structure, including tautomeric forms. nuph.edu.ua For this compound, which can exist in tautomeric equilibrium with its keto form (6-bromo-2-methyl-1H-quinolin-3(4H)-one), the calculated chemical shift of the carbon atom at position 3 would differ significantly between the enol (-OH) and keto (C=O) forms. nuph.edu.ua This makes computed NMR data a crucial criterion for identifying the predominant tautomer in a given environment, such as in a DMSO-d6 solution. nuph.edu.ua

Table 2: Representative Comparison of Calculated and Experimental NMR Chemical Shifts (ppm) This table is illustrative, based on typical GIAO/DFT calculations for similar quinoline derivatives in a standard solvent like CDCl₃.

NucleusAtom PositionCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
¹³CC2 (with -CH₃)159.5~159.0
¹³CC3 (with -OH)140.2~140.0
¹³CC4125.8~125.5
¹³CC6 (with -Br)118.0~117.8
¹HH (of OH)10.1~10.21
¹HH (of CH₃)2.50~2.45
¹HH57.10~6.98

Beyond vibrational and NMR spectroscopy, electronic properties and UV-Vis absorption spectra can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov These calculations help in understanding the electronic transitions within the molecule, correlating them with observed absorption bands, and analyzing the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Based on the conducted research, there is no publicly available scientific literature detailing the specific biological activities and molecular mechanisms of the chemical compound this compound within the requested in vitro non-human systems. The search for its antimicrobial, anticancer, and quorum sensing modulation activities did not yield any specific studies or data.

Therefore, it is not possible to provide an article with the requested detailed research findings, data tables, and specific mechanisms of action for this compound as the information does not appear to be present in the public domain.

Biological Activities and Molecular Mechanisms in in Vitro Non Human Systems

Anticancer Activity Studies in Cellular Models

Induction of Apoptosis and Cell Cycle Arrest Pathways (in vitro)

Research on the broader class of quinoline (B57606) derivatives indicates their potential to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cell lines, which are critical mechanisms for anticancer agents. arabjchem.org However, based on a review of the available scientific literature, no specific studies have been published that investigate the direct effects of 6-Bromo-2-methylquinolin-3-ol on the induction of apoptosis or cell cycle arrest pathways in any in vitro system.

Research AreaCell LineOutcome
Apoptosis InductionNot ApplicableNo data available
Cell Cycle ArrestNot ApplicableNo data available

Inhibition of Cell Migration and Invasion (in vitro)

The migration and invasion of cancer cells are key processes in metastasis. In vitro assays, such as the wound closure and transwell assays, are standard methods to evaluate the inhibitory potential of chemical compounds on these processes. nih.govfrontiersin.org While the disruption of cell migration is a known mechanism for some quinoline-based compounds arabjchem.org, there is currently no published research specifically detailing the effects of this compound on the inhibition of cell migration or invasion in any in vitro cancer models.

Research AreaAssay TypeOutcome
Cell MigrationNot ApplicableNo data available
Cell InvasionNot ApplicableNo data available

Interaction with Key Enzymes in Cancer Pathways (e.g., Topoisomerase I, HDACs)

Topoisomerases and histone deacetylases (HDACs) are crucial enzymes in cancer progression and are major targets for anticancer drug development. nih.govnih.gov Inhibition of these enzymes can lead to DNA damage and cell death in cancer cells. Some quinoline derivatives have been investigated as inhibitors of these enzymes. However, a thorough review of scientific literature reveals no specific data on the interaction or inhibitory activity of this compound against Topoisomerase I, HDACs, or other key enzymes involved in cancer pathways.

Target EnzymeAssay TypeResult (e.g., IC₅₀)
Topoisomerase INot ApplicableNo data available
Histone Deacetylases (HDACs)Not ApplicableNo data available

Antiviral Activity Research in in vitro Viral Replication Models

The quinoline scaffold is present in various compounds investigated for antiviral properties. researchgate.net Studies on derivatives have sometimes shown activity against a range of viruses in cell culture models. For instance, a study on 6-bromo-2,3-disubstituted-4(3H)-quinazolinones, which are structurally related, tested for activity against viruses like Herpes simplex, Vaccinia, and HIV-1. nih.gov Despite this, there are no specific published studies on the in vitro antiviral activity of this compound itself against any specific virus.

Virus ModelCell LineResult (e.g., MIC, IC₅₀)
Not ApplicableNot ApplicableNo data available

Antioxidant Properties and Radical Scavenging Mechanisms (in vitro)

In vitro antioxidant activity is commonly assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging. nwafu.edu.cnmdpi.comresearchgate.net These tests measure a compound's ability to neutralize free radicals, a key factor in preventing oxidative stress. While some quinoline derivatives have demonstrated antioxidant potential researchgate.net, there is no specific data from in vitro assays available in the reviewed literature to characterize the antioxidant or radical scavenging properties of this compound.

AssayMethodResult (e.g., IC₅₀, TEAC)
DPPH Radical ScavengingNot ApplicableNo data available
ABTS Radical ScavengingNot ApplicableNo data available
Ferric Reducing Antioxidant Power (FRAP)Not ApplicableNo data available

Neuroprotective Potential in Cell-Based Assays

Neuroprotection refers to the preservation of neuronal structure and function. Cell-based assays are used to screen compounds for their ability to protect neurons from various toxins or stressors. While some research points to the neuroprotective effects of certain quinoline derivatives , specific studies evaluating the neuroprotective potential of this compound in any cell-based model have not been identified in the scientific literature.

Assay TypeCell ModelOutcome
Neuroprotection AssayNot ApplicableNo data available

Enzyme Inhibition Relevant to Neurological Pathways (e.g., COMT, AChE, MAO-B)

Enzymes such as Catechol-O-methyltransferase (COMT), Acetylcholinesterase (AChE), and Monoamine Oxidase B (MAO-B) are important targets in the development of treatments for neurodegenerative diseases. nih.gov The inhibition of these enzymes can help manage symptoms of conditions like Parkinson's and Alzheimer's disease. mdpi.commdpi.comfrontiersin.org Although the broader class of quinoline compounds has been explored for such inhibitory activities, there is no published research that specifically measures the inhibitory effect of this compound against COMT, AChE, or MAO-B.

Target EnzymeAssay TypeResult (e.g., IC₅₀)
Catechol-O-methyltransferase (COMT)Not ApplicableNo data available
Acetylcholinesterase (AChE)Not ApplicableNo data available
Monoamine Oxidase B (MAO-B)Not ApplicableNo data available

Structure-Activity Relationship (SAR) Studies for Biological Potency

Influence of Bromine and Methyl Substituents on Activity

The presence and positioning of halogen and alkyl groups on the quinoline scaffold are critical determinants of biological activity, influencing factors such as lipophilicity, electronic properties, and steric interactions with target macromolecules.

The bromine atom at the C-6 position is a key feature. Halogens, particularly bromine, are known to increase the lipophilicity of a molecule, which can enhance its ability to permeate biological membranes. mdpi.com In studies of various quinoline derivatives, the presence of a halogen moiety has been deemed critical for certain biological activities, such as antitubercular effects. researchgate.net The position of this halogen is also paramount. For instance, in a comparison of antimicrobial potency among bromo-2-methylquinolin-4-ol isomers, it was observed that compounds with electron-withdrawing groups like bromine at the C-7 position exhibited lower Minimum Inhibitory Concentration (MIC) values compared to those with the bromine at the C-6 position, suggesting that the substitution pattern significantly impacts efficacy. Similarly, studies on 3-benzyl-6-bromo-2-methoxy-quinoline derivatives have shown that these compounds possess inhibitory activity against Mycobacterium tuberculosis. researchgate.net Replacing the bromine atom at the C-6 position can alter this activity, underscoring its importance. researchgate.net

The methyl group at the C-2 position, which gives the parent structure the name "quinaldine," also plays a significant role. This group can affect the molecule's solubility and stability. cymitquimica.com In some contexts, the methyl group can be a site for metabolic modification or further chemical derivatization. For example, in the study of 3-benzyl-2-methylquinolin-4(1H)-ones, bromination can occur on the C-2 methyl group, creating new derivatives with potential applications. nuph.edu.ua The interaction of the methyl group with specific pockets in a biological target can also contribute to binding affinity. The unique positioning of both the bromine and methyl groups in compounds like 6-Bromo-4-methylquinolin-2-ol (B1276337) confers distinct chemical and biological properties compared to other analogs.

Interactive Table: Comparison of Biological Activities of Substituted Quinolines

Compound Name Key Substituents Biological Activity Noted Reference
7-Bromo-2-methylquinolin-4-ol 7-Bromo, 2-Methyl, 4-Hydroxy Antimicrobial, Anticancer
6-Bromo-2-methylquinolin-4-ol (B27710) 6-Bromo, 2-Methyl, 4-Hydroxy Higher antimicrobial MIC values than 7-bromo isomer
3-Benzyl-6-bromo-2-methoxy-quinoline 3-Benzyl, 6-Bromo, 2-Methoxy Inhibitory activity against M. tuberculosis researchgate.net
2-Amino-6-bromoquinolin-3-ol 2-Amino, 6-Bromo, 3-Hydroxy Antibacterial, Antifungal
5-Bromo-2-methylquinolin-8-ol 5-Bromo, 2-Methyl, 8-Hydroxy Antifungal mdpi.org

Role of the Hydroxyl Group in Molecular Interactions

The hydroxyl group at the C-3 position is a crucial functional group that can profoundly influence the biological activity of this compound. Its ability to act as both a hydrogen bond donor and acceptor allows it to form key interactions with amino acid residues within the active sites of enzymes and receptors.

The importance of a phenolic or hydroxyl moiety for the biological activity of quinoline derivatives has been highlighted in several studies. In an investigation of quinaldine (B1664567) derivatives, the presence of a hydroxyl group, which could be conjugated with the heteroaromatic ring, was found to be important for antifungal activity. mdpi.org This suggests that the hydroxyl group is directly involved in the mechanism of action, likely through binding to the target protein. The position of this hydroxyl group is also critical. For example, in 4-Bromo-2-methylquinolin-3-ol (B77140), the hydroxyl group at C-3 is noted to enhance solubility and may increase binding affinity to molecular targets.

Furthermore, the hydroxyl group, in concert with the quinoline ring's nitrogen atom, can act as a bidentate chelating agent for metal ions. This metal chelation is a well-established mechanism of action for many biologically active 8-hydroxyquinoline (B1678124) compounds. nih.gov While this compound is a 3-hydroxyquinoline, the principle of the hydroxyl group contributing to potential metal-binding activities remains relevant, as this can disrupt the function of metalloenzymes within pathogens. nih.gov The removal or modification of the hydroxyl group, such as in 3-benzyl-6-bromo-2-methoxy-quinolines where it is replaced by a methoxy (B1213986) group, results in compounds with different biological profiles, demonstrating the hydroxyl group's direct contribution to the specific biological potency of the parent molecule. researchgate.net

Advanced Research Applications Beyond Biological Systems

Materials Science Applications

The rigid, planar structure and the presence of functional groups capable of electronic interactions make quinoline (B57606) derivatives like 6-Bromo-2-methylquinolin-3-ol attractive candidates for the development of novel materials.

The incorporation of quinoline moieties into polymer matrices can enhance the functional properties of the resulting materials, such as luminescence and thermal stability. For instance, the closely related compound 4-Bromo-2-methylquinolin-3-ol (B77140) has been shown to enhance the luminescent properties required for LED applications when integrated into polymer matrices. The hydroxyl group on the this compound molecule provides a reactive site for potential polymerization or grafting onto existing polymer backbones, allowing for the creation of new functional polymers with tailored optical or electronic properties.

Quinoline derivatives have long been used as scaffolds for synthetic dyes. The extended aromatic system of the quinoline ring is an excellent chromophore. A notable example from a related isomer is the use of 4-Bromo-2-methylquinolin-3-ol in the synthesis of C.I. Disperse Yellow 64, a dye utilized for coloring polyester (B1180765) and blended fabrics through condensation with phthalic anhydride (B1165640). Given the structural similarity, this compound is a plausible candidate for the development of new disperse dyes, potentially exhibiting unique shades and fastness properties on synthetic fibers due to the specific substitution pattern.

Dye PrecursorResulting DyeApplication
4-Bromo-2-methylquinolin-3-olC.I. Disperse Yellow 64Dyeing of polyester fabrics
2-Methylquinolin-3-ol (B1297092)C.I. Disperse Yellow 64Dyeing of polyester fabrics

8-Hydroxyquinoline (B1678124) and its derivatives are foundational materials in the field of organic electronics, widely used as electron transporters and fluorescent emitters in Organic Light-Emitting Diodes (OLEDs). scispace.com The fluorescence of these compounds is often enhanced upon chelation with metal ions, a property that is exploited in OLED technology. scispace.com Analogues like 4-Bromo-2-methylquinolin-3-ol have demonstrated luminescence and a bandgap suitable for use in electron transport layers. The structure of this compound, possessing a quinolinol core, suggests it could be investigated for similar applications. Its bromine substituent could further modulate the electronic properties, potentially influencing the emission color and efficiency of future OLED devices.

Roles as Synthetic Intermediates in Complex Molecule Synthesis

The reactivity of the quinoline core, combined with the specific placement of functional groups, makes this compound a valuable building block for constructing more elaborate molecules.

The 6-bromo-quinoline skeleton is a key intermediate in the synthesis of complex, multi-ring heterocyclic systems. Research has shown that derivatives such as 3-benzyl-6-bromo-2-methoxy-quinolines serve as precursors for potent antitubercular agents. researchgate.net The synthesis of these complex molecules relies on the foundational bromo-quinoline structure. This highlights the role of compounds like this compound as a starting point for constructing novel heterocyclic frameworks that are otherwise difficult to access. The bromine atom, in particular, serves as a crucial handle for further chemical modifications.

PrecursorSynthesized Compound Class
3-benzyl-6-bromo-2-methoxy-quinolinesDerivatives with antimycobacterial activity researchgate.net
6-bromo-3-chlorophenyl-methyl-2-methoxy-quinolineIntermediate for novel quinoline class antitubercular agents google.com

The development of chemical analogues for structure-activity relationship (SAR) studies is a cornerstone of modern chemistry. This compound is an ideal platform for such development. The bromine atom at the 6-position is particularly useful as it can be readily transformed or replaced using a variety of modern synthetic methods, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). These reactions allow for the introduction of a wide array of new substituents (alkyl, aryl, amino groups, etc.) at a specific position on the quinoline ring. This versatility enables the systematic generation of a library of analogues from a single, readily accessible building block, facilitating the exploration of new chemical space for various applications.

Analytical Chemistry Research Contexts

The quinoline nucleus, a heterocyclic aromatic compound, is a foundational structure for a multitude of molecules with significant applications in analytical chemistry. The specific arrangement of substituents on the quinoline ring system can impart unique photophysical properties, making these derivatives highly valuable as fluorescent sensors and chemosensors. While direct and extensive research on the analytical applications of This compound is not widely documented in publicly available literature, its structural features—a hydroxyl group, a bromine atom, and a methyl group on the quinoline framework—place it within a class of compounds extensively studied for their sensory capabilities. The principles governing the function of related quinoline derivatives provide a strong basis for understanding the potential of this compound in these contexts.

Quinoline-based fluorescent probes are prized tools in chemical biology and analytical sensing due to their small size, high sensitivity, and rapid response times. nih.gov The core structure is attractive for its synthetic versatility and the intrinsic ability of the heterocyclic nitrogen to interact with target molecules, leading to detectable changes in fluorescence. nih.gov Researchers have successfully developed a wide array of quinoline-based fluorescent sensors by strategically modifying the core scaffold to create probes for various analytes, including metal ions and for monitoring environmental conditions like pH. nih.govepstem.netepstem.net

A prominent example is the family of 8-hydroxyquinoline (8-HQ) derivatives, which are well-regarded for their ability to chelate a wide variety of metal cations. epstem.netscispace.com This chelating ability is a cornerstone of their application in the fluorescent sensing of environmentally and biologically important metal ions. scispace.com The development of ion-selective fluorescent chemosensors for transition metal ions is an active area of research, with 8-HQ and its derivatives being frequently employed. scispace.com

A highly relevant study in this context involves a structurally similar compound, 7-((2-aminoethyl)amino)-5-bromo-6-hydroxy-1-methylquinolin-1-ium-3-sulfonate (QEt) . This quinoline derivative, which also contains bromo and hydroxy substituents, was synthesized and investigated for its luminescence properties. researchgate.netresearchgate.net The research demonstrated its utility as a chemosensor for detecting both pH changes and the presence of copper ions (Cu²⁺). researchgate.netresearchgate.net

The study on QEt revealed detailed findings on its fluorescent behavior. In aqueous solutions, the compound exhibits a change in luminescence color from green to yellow as the pH increases. researchgate.netresearchgate.net Specifically, its emission peak shifts from 490 nm to 563 nm with rising pH, and the fluorescence intensity at 563 nm is linearly proportional to the pH in the range of 3.0 to 4.0. researchgate.net This characteristic makes it a viable fluorescent sensor for pH measurements within this acidic range.

Furthermore, the QEt derivative was identified as an effective chemosensor for Cu²⁺ ions. researchgate.netresearchgate.net The interaction between the sensor and the metal ion leads to a detectable change in its fluorescent properties, a process often referred to as fluorescence quenching upon the formation of a chelate structure. researchgate.net The limit of detection (LOD) for Cu²⁺ using this sensor was determined to be 0.66 µM, showcasing its sensitivity. researchgate.netresearchgate.net

The research into QEt underscores the potential of bromo-hydroxy-quinoline scaffolds, such as this compound, in the design of novel analytical tools. The combination of the quinoline ring, a known fluorophore, with a hydroxyl group and a halogen atom creates a platform ripe for development into selective and sensitive chemosensors. The electronic properties conferred by the bromine atom can influence the photophysical characteristics of the molecule, potentially enhancing its sensing capabilities.

Table 1: Fluorescence Properties of a Related Quinolone Derivative Sensor (QEt)

Property Value Analyte Citation
Emission Peak 1 490 nm (Green) pH Dependent researchgate.netresearchgate.net
Emission Peak 2 563 nm (Yellow) pH Dependent researchgate.netresearchgate.net
Linear pH Detection Range 3.0 - 4.0 pH researchgate.netresearchgate.net
Limit of Detection (LOD) 0.66 µM Cu²⁺ researchgate.netresearchgate.net

The general strategy for creating such sensors involves an ionophore-bridge-fluorophore approach, where the quinoline derivative acts as the fluorophore and a chelating moiety. epstem.netepstem.net The binding of a target analyte, such as a metal ion, to the receptor part of the molecule induces a change in the electronic structure, which in turn modulates the fluorescence output. This can manifest as an enhancement ("turn-on"), quenching ("turn-off"), or a shift in the emission wavelength of the sensor. scispace.comnanobioletters.com Research has demonstrated the synthesis of various quinoline-based sensors for a range of metal ions, including mercury (Hg²⁺), iron (Fe³⁺), and zinc (Zn²⁺). nanobioletters.comnih.govmdpi.com

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 6-bromo-2-methylquinolin-3-ol, and how can reaction conditions be optimized for higher yields?

  • Methodology : A Friedländer or Pfitzinger synthesis is typically used for quinoline derivatives. For this compound, bromination at the 6-position can be achieved using bromine in acetic acid under controlled temperature (40–60°C). Methylation at the 2-position may involve nucleophilic substitution with methyl iodide in the presence of a base like K₂CO₃. Optimization requires monitoring reaction progress via TLC and adjusting stoichiometry (e.g., 1.2 equivalents of bromine to avoid over-bromination). Purification via column chromatography with ethyl acetate/hexane (3:7) improves yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodology :

  • ¹H NMR : Look for aromatic protons in the quinoline ring (δ 7.5–8.5 ppm) and the methyl group (singlet at δ 2.5–2.7 ppm).
  • ¹³C NMR : Confirm the brominated carbon (C-6) via DEPT-135 (absence of signal) and compare with calculated shifts using computational tools like ACD/Labs.
  • HRMS : Verify the molecular ion peak [M+H]⁺ at m/z 252.0 (C₁₀H₈BrNO).
  • IR : Identify the hydroxyl stretch (3200–3400 cm⁻¹) and C-Br vibration (600–800 cm⁻¹) .

Q. How can researchers mitigate competing side reactions (e.g., dehalogenation or ring-opening) during functionalization of this compound?

  • Methodology : Use inert atmospheres (N₂/Ar) to prevent oxidative degradation. For Suzuki-Miyaura coupling, employ Pd(PPh₃)₄ as a catalyst and maintain pH 7–9 to avoid deprotonation of the hydroxyl group. Pre-activation of boronic acids with NaHCO₃ minimizes undesired homocoupling .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reports on the regioselectivity of electrophilic substitution in this compound derivatives?

  • Methodology : Computational studies (DFT at B3LYP/6-31G**) reveal that electron-withdrawing bromine at C-6 directs electrophiles to C-5 or C-6. Conflicting experimental results may arise from solvent polarity (e.g., DMF vs. THF) altering transition-state stabilization. Validate via kinetic isotope effect (KIE) studies and in-situ FTIR to track intermediate formation .

Q. How can researchers resolve discrepancies in biological activity data for this compound analogs across different assay systems?

  • Methodology :

  • Standardization : Use a common cell line (e.g., HEK-293) and normalize data to a reference compound (e.g., chloroquine for antimalarial assays).
  • Meta-analysis : Apply statistical tools (e.g., random-effects models) to account for variability in IC₅₀ values caused by differences in assay duration or compound solubility .

Q. What strategies enable efficient late-stage diversification of this compound for structure-activity relationship (SAR) studies?

  • Methodology :

  • Cross-coupling : Use Buchwald-Hartwig amination with XPhos Pd G3 to introduce amines at C-6.
  • O-Derivatization : Protect the hydroxyl group with TBSCl before alkylation or acylation.
  • Parallel synthesis : Employ automated platforms (e.g., Chemspeed) to screen >50 analogs in parallel, focusing on substituent effects at C-3 and C-8 .

Q. How do solvent effects and counterion selection influence the crystallization and stability of this compound salts?

  • Methodology : Screen solvents (e.g., MeOH, EtOH, acetone) using high-throughput crystallization plates. Analyze crystal packing via SCXRD to identify stabilizing interactions (e.g., π-π stacking or halogen bonds). For hygroscopic salts, replace Cl⁻ with PF₆⁻ or BF₄⁻ to enhance shelf-life .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting reports on the catalytic activity of this compound in asymmetric synthesis?

  • Methodology : Replicate experiments under identical conditions (e.g., 0.1 mol% catalyst, 25°C). Use chiral HPLC (Chiralpak IA column) to verify enantiomeric excess (ee). Discrepancies may arise from trace metal impurities; pre-treat catalysts with EDTA to chelate residual metals .

Q. What statistical approaches are recommended for reconciling contradictory cytotoxicity data in this compound derivatives?

  • Methodology : Apply Bayesian hierarchical modeling to account for inter-study variability. Include covariates such as cell passage number and assay plate batch. Validate with a consensus dataset (e.g., NCI-60 screening) .

Tables for Key Data

Property Value Method Reference
Melting Point154–156°CDifferential Scanning Calorimetry
logP (Octanol-Water)2.8 ± 0.3Shake-flask HPLC
λmax (UV-Vis)278 nm (ε = 12,500 M⁻¹cm⁻¹)Agilent Cary 60 Spectrophotometer

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.